molecular formula C18H27ClN2O3 B2964864 Tert-butyl {1-[2-(4-chlorophenyl)-2-hydroxyethyl]piperidin-4-yl}carbamate CAS No. 1338691-10-3

Tert-butyl {1-[2-(4-chlorophenyl)-2-hydroxyethyl]piperidin-4-yl}carbamate

Cat. No.: B2964864
CAS No.: 1338691-10-3
M. Wt: 354.88
InChI Key: RBGXOFMNJBJTTH-UHFFFAOYSA-N
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Description

Tert-butyl {1-[2-(4-chlorophenyl)-2-hydroxyethyl]piperidin-4-yl}carbamate is a carbamate-protected piperidine derivative featuring a 2-(4-chlorophenyl)-2-hydroxyethyl substituent on the piperidine nitrogen. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly for developing receptor-targeted molecules. Key characteristics include:

  • CAS Number: 887596-86-3
  • Purity: 95% (commercial grade, though discontinued)
  • Molecular Weight: Reported as 164.25 g/mol in the evidence, though this value appears inconsistent with the expected formula (likely due to a documentation error) .

The compound’s structure combines a tert-butyl carbamate group (a common protecting group for amines) with a piperidine ring functionalized at the 1-position.

Properties

IUPAC Name

tert-butyl N-[1-[2-(4-chlorophenyl)-2-hydroxyethyl]piperidin-4-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27ClN2O3/c1-18(2,3)24-17(23)20-15-8-10-21(11-9-15)12-16(22)13-4-6-14(19)7-5-13/h4-7,15-16,22H,8-12H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBGXOFMNJBJTTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)CC(C2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanism of action, and potential therapeutic applications based on recent studies and findings.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its role in various biological activities. The presence of a trifluoromethyl group enhances its lipophilicity and biological activity. The molecular formula is C14H12F3N3O2C_{14}H_{12}F_3N_3O_2, with a molecular weight of approximately 316.256 g/mol.

Anticancer Activity

Recent studies have demonstrated that derivatives of triazole compounds exhibit potent anticancer properties. For instance, a related compound was evaluated against various cancer cell lines, showing IC50 values ranging from 2.76 to 9.27 µM for ovarian and pleural mesothelioma cancers, indicating significant cytotoxic effects . Ethyl 1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylate is hypothesized to possess similar properties due to structural similarities.

Anti-inflammatory Effects

The anti-inflammatory potential of triazole derivatives has been well-documented. A study indicated that certain triazole compounds inhibited cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. For example, compounds showed IC50 values against COX-1 and COX-2 ranging from 19.45 to 42.1 µM . This suggests that ethyl 1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylate may also exhibit anti-inflammatory activity.

Antimicrobial Activity

Triazole compounds are recognized for their antimicrobial properties. Research has shown that they can inhibit the growth of various bacteria and fungi. A related study highlighted the effectiveness of triazoles against both Gram-positive and Gram-negative bacteria . The specific antimicrobial spectrum of ethyl 1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylate remains to be fully elucidated but is expected to be broad based on structural analysis.

The biological activity of ethyl 1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylate likely involves multiple mechanisms:

  • Enzyme Inhibition: Similar compounds have been shown to inhibit key enzymes involved in cancer proliferation and inflammation.
  • Cell Cycle Arrest: Triazoles may induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation: Some studies suggest that these compounds can increase ROS levels in cells, contributing to their cytotoxic effects.

Case Studies

Case Study 1: Anticancer Evaluation
A derivative of the compound was tested against a panel of human tumor cell lines including HeLa (cervical cancer) and CaCo-2 (colon cancer). Results indicated significant cytotoxicity with an IC50 value of approximately 5 µM against HeLa cells .

Case Study 2: Anti-inflammatory Activity
In a comparative study of various triazole derivatives for COX inhibition, ethyl 1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylate demonstrated promising results with an IC50 value below 30 µM against COX enzymes .

Research Findings Summary Table

Activity TypeIC50 Values (µM)References
Anticancer (HeLa)~5
Anti-inflammatory (COX-2)~30
AntimicrobialVariable

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the tert-butyl carbamate-protected piperidine core but differ in substituents on the piperidine nitrogen or adjacent positions. Below is a detailed comparison:

Key Observations

Structural Diversity: Substituents range from aryl groups (e.g., 4-chlorophenyl in the target compound) to heterocycles (e.g., pyrimidine in ) and acetylated amines (e.g., ). These modifications influence solubility, steric bulk, and binding affinity.

Synthetic Approaches: HATU/DIEA-mediated coupling is common for introducing acyl groups (e.g., ). Ball milling () offers a solvent-free, sustainable alternative for alkylation reactions, contrasting with traditional methods requiring DMF or DCM.

Purity and Applications :

  • The target compound’s 95% purity aligns with typical commercial intermediates, though analogs like those in are used in crude form for further reactions.
  • Compounds with heterocyclic substituents (e.g., ) are frequently explored as kinase or receptor antagonists, while the target’s 4-chlorophenyl group may target hydrophobic binding pockets.

Discrepancies and Limitations :

  • The reported molecular weight of the target compound (164.25 g/mol) conflicts with the expected value for its structure (~352.86 g/mol for C₁₈H₂₅ClN₂O₃). This suggests a documentation error in the evidence .

Research Findings and Implications

  • Synthetic Flexibility : The tert-butyl carbamate group enables facile deprotection under acidic conditions (e.g., HCl/MeOH in ), making it a versatile intermediate in multi-step syntheses.

Q & A

Q. What are the common synthetic routes for synthesizing this compound, and how can reaction conditions be optimized?

The compound is typically synthesized via multi-step routes involving piperidine ring functionalization, chlorophenyl group coupling, and carbamate protection. Key steps include:

  • Nucleophilic substitution : Reacting a piperidin-4-yl precursor with 2-(4-chlorophenyl)-2-hydroxyethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the hydroxyethyl-chlorophenyl moiety.
  • Carbamate protection : Using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP) to protect the amine group.
    Optimization involves adjusting solvent polarity (e.g., THF vs. DCM), temperature (0°C to room temperature for Boc protection), and stoichiometry (1.2–1.5 equivalents of Boc₂O). Reaction progress can be monitored via TLC or LC-MS .

Q. How is the compound characterized using spectroscopic techniques, and what key spectral markers should researchers expect?

  • ¹H NMR :
    • Piperidine protons : Multiplets at δ 1.4–1.8 ppm (piperidinyl CH₂ groups).
    • Chlorophenyl aromatic protons : Doublets at δ 7.2–7.4 ppm (J = 8.5 Hz).
    • Hydroxyethyl group : A triplet for the -CH₂OH group at δ 3.6–3.8 ppm and a broad singlet for the hydroxyl proton (~δ 2.5 ppm, exchangeable).
    • tert-butyl group : Singlet at δ 1.4 ppm (9H).
  • ¹³C NMR :
    • Boc carbonyl at δ 155–157 ppm.
    • Chlorophenyl carbons at δ 128–132 ppm.
  • HRMS : Expected [M+H]⁺ for C₁₈H₂₆ClN₂O₃: ~377.1630.
    Discrepancies in peak splitting (e.g., unexpected coupling) may indicate stereochemical impurities .

Advanced Questions

Q. How can researchers resolve discrepancies in NMR data when synthesizing derivatives of this compound?

  • Contradiction analysis : Compare observed spectra with literature analogs (e.g., tert-butyl piperidin-4-ylcarbamate derivatives in ). For example, unexpected upfield shifts in aromatic protons may suggest para-substituent electronic effects or steric hindrance.
  • Stereochemical verification : Use 2D NMR (COSY, NOESY) to confirm spatial relationships. For example, NOE correlations between the piperidine proton and hydroxyethyl group can confirm relative configuration .
  • Crystallography : If crystalline, employ single-crystal X-ray diffraction (using SHELXL ) to resolve ambiguous stereochemistry.

Q. What strategies are effective in enhancing the pharmacological activity of this compound based on structure-activity relationships (SAR)?

  • Chlorophenyl modification : Introduce electron-withdrawing groups (e.g., -CF₃ at the 3-position) to enhance target binding, as seen in ’s analogs with improved antifungal activity.
  • Piperidine substitution : Replace the tert-butyl carbamate with bulkier groups (e.g., benzyl carbamate) to modulate lipophilicity and blood-brain barrier penetration.
  • Hydroxyethyl optimization : Replace the hydroxyl with a bioisostere (e.g., methoxy) to improve metabolic stability. SAR studies should pair synthetic modifications with in vitro assays (e.g., enzyme inhibition) .

Q. How can computational methods predict the compound’s interactions with biological targets?

  • Molecular docking : Use software like AutoDock Vina to model binding to targets (e.g., enzymes in ’s antimicrobial studies). Focus on hydrogen bonding between the hydroxyethyl group and active-site residues.
  • MD simulations : Run 100-ns simulations to assess stability of the piperidine ring in hydrophobic pockets.
  • ADMET prediction : Tools like SwissADME can forecast solubility (LogP ~2.5) and CYP450 interactions, guiding lead optimization .

Q. How can synthetic byproducts or degradation products be identified and mitigated?

  • LC-MS/MS : Monitor for masses corresponding to Boc-deprotected intermediates ([M+H]⁺ ~277.0894) or chlorophenyl cleavage products.
  • Stress testing : Expose the compound to acidic (HCl/MeOH), basic (NaOH/EtOH), or oxidative (H₂O₂) conditions to identify labile groups.
  • Purification : Use reverse-phase HPLC (C18 column, 70:30 H₂O:ACN gradient) to separate diastereomers or regioisomers .

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